molecular formula C10H9NO4 B3150506 2-Methyl-3-nitrocinnamic acid CAS No. 69022-63-5

2-Methyl-3-nitrocinnamic acid

Cat. No. B3150506
CAS RN: 69022-63-5
M. Wt: 207.18 g/mol
InChI Key: UGYGQUPNHYOWJW-AATRIKPKSA-N
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Description

2-Methyl-3-nitrocinnamic acid is a derivative of cinnamic acid, which is a member of cinnamic acids . It has been reported to exhibit strong anti-fungal activity . The molecular formula of this compound is C9H7NO4 .


Synthesis Analysis

The synthesis of this compound involves adding 3-nitro-o-xylene, an organic solvent, and a catalyst to a reactor, and introducing oxygen gas to carry out oxidation . The oxidation temperature is 90-100 DEG C, and the reaction ending point is achieved when the mass concentration of the 3-nitro-o-xylene in the reactor is less than 1% .


Molecular Structure Analysis

The molecular weight of this compound is 193.1562 . The IUPAC Standard InChIKey is WWXMVRYHLZMQIG-SNAWJCMRSA-N .


Chemical Reactions Analysis

Cinnamic acid, a central intermediate in the biosynthesis of a myriad of natural products, is involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .

Scientific Research Applications

1. Synthesis of Complex Organic Compounds

2-Methyl-3-nitrocinnamic acid plays a role in the synthesis of complex organic compounds. It has been used in reactions with indole and its derivatives, leading to the formation of alkylated products, which are precursors for further synthesis. For instance, it facilitated the synthesis of ethyl 2-acetylamino-3-(1-methylindol-3-yl)-3-phenylpropanoate, a precursor of phenyl-substituted tryptophan (Baichurina et al., 2011).

2. Nickel(II) Mixed Ligand Carboxylate Complexes

Research into nickel(II) mixed ligand carboxylate complexes has included the use of this compound. These complexes, exhibiting antibacterial and antifungal activities, suggest potential for biomedical applications and materials science (Begum et al., 2021).

3. Interaction with Pyrrole

The compound has been reacted with pyrrole, leading to the formation of products significant in pharmaceutical chemistry. The pyrrole ring, a component of many medical agents, makes these reactions relevant to the development of new drugs (Baichurina et al., 2008).

4. Nonlinear Optical Crystal Properties

In the study of new organic nonlinear optical crystals, this compound has been synthesized and examined for its properties, including crystal growth, vibrational, dielectric, electronic, mechanical, and thermal characteristics (Alen et al., 2013).

5. Determination of Solute Descriptors

It has been used to calculate the Abraham model solute descriptors from measured solubility data in various organic solvents. This helps in understanding the solubility and interaction of such compounds in different solvents (Hart et al., 2017).

6. Design of Ionic Liquids for Nitration

The compound has been studied in the design of ionic liquids, specifically for the nitration of aromatic compounds, demonstrating its utility in organic synthesis (Zolfigol et al., 2012).

7. Analytical Chemistry Applications

This compound has been quantitatively determined through gas chromatography after esterification with diazomethane, highlighting its relevance in analytical chemistry and purity monitoring (Xue & Nan, 2002).

8. Substituent Effects in Acylation Reactions

The compound has been involved in studies examining the effects of substituents in acylation reactions of phenols, contributing to the understanding of reaction mechanisms and the influence of different substituents (Daskiewicz & Barron, 2003).

9. Synthesis of Zinc(II) Complexes

It has been used in the synthesis of zinc(II) complexes, where it played a role in DNA interaction and alkaline phosphatase inhibition studies, suggesting potential therapeutic applications (Hafeez et al., 2014).

Mechanism of Action

While the exact mechanism of action for 2-Methyl-3-nitrocinnamic acid is not fully described, cinnamic acid derivatives have been reported to have several pharmacological actions, such as antimicrobial activity . They are often more effective in vitro than parent compounds due to stronger biological activities .

Safety and Hazards

The safety data sheet for 3-Nitrocinnamic acid suggests that it causes skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(E)-3-(2-methyl-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGQUPNHYOWJW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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